

HPLC methods for quantifying N2-iso-Butyryl-8-azaguanosine

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Compound of Interest

Compound Name: N2-iso-Butyryl-8-azaguanosine

Cat. No.: B12403335

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An Application Note on the Quantification of **N2-iso-Butyryl-8-azaguanosine** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

N2-iso-Butyryl-8-azaguanosine is a synthetic purine analog that holds potential as an antineoplastic and antimetabolite agent.[1] Like its parent compound, 8-azaguanine, it is designed to interfere with nucleic acid synthesis and cellular metabolism, making it a candidate for cancer therapy and virology research.[2] Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for research, development, and quality control.

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **N2-iso-Butyryl-8-azaguanosine**. The described protocol is designed to be selective, sensitive, and accurate, making it suitable for a range of scientific applications.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. **N2-iso-Butyryl-8-azaguanosine**, being a moderately polar molecule, is retained on the column and then eluted by a mobile phase of acetonitrile and a phosphate buffer.[3] Detection is achieved via UV spectrophotometry at a wavelength where the analyte exhibits maximum absorbance, allowing for its quantification.



Materials and Reagents

- N2-iso-Butyryl-8-azaguanosine reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (KH2PO4)
- Orthophosphoric acid
- Water (HPLC grade)
- 0.22 μm syringe filters

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Analytical balance
- pH meter
- Sonicator

Experimental ProtocolPreparation of Mobile Phase

- Buffer Preparation (20 mM Potassium Phosphate, pH 3.5): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.22 μm membrane filter and degas by sonication for 15 minutes.
- Mobile Phase: The mobile phase is a gradient mixture of the prepared buffer (Solvent A) and acetonitrile (Solvent B).



Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **N2-iso-Butyryl-8-azaguanosine** reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.

Sample Preparation

- For formulated products, dissolve the product in methanol to achieve a theoretical concentration of 100 μ g/mL of N2-iso-Butyryl-8-azaguanosine.
- For biological matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction may be required.
- Filter all sample solutions through a 0.22 µm syringe filter before injection.

HPLC Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 20 mM KH2PO4, pH 3.5B: Acetonitrile
Gradient	0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-15 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detector	UV at 254 nm

Data Presentation

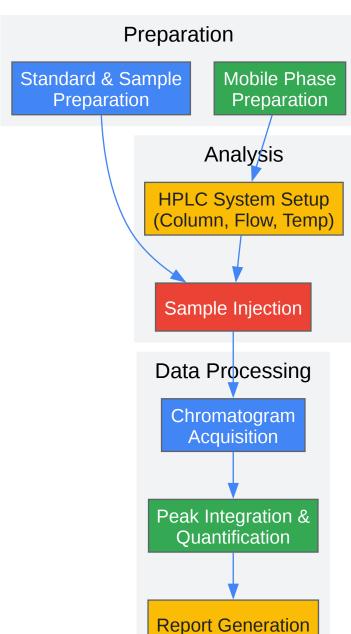


The following table summarizes the expected quantitative data for the analysis of **N2-iso-Butyryl-8-azaguanosine** using the described HPLC method.

Parameter	Expected Value
Retention Time (min)	~ 6.5
Linearity (R²)	> 0.999
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

Visualization Experimental Workflow





HPLC Quantification Workflow

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Caption: Workflow for the quantification of N2-iso-Butyryl-8-azaguanosine by HPLC.

Conclusion



The described RP-HPLC method provides a reliable and efficient means for the quantification of N2-iso-Butyryl-8-azaguanosine. The method is expected to demonstrate excellent linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals working with this and related compounds. The use of a standard C18 column and common HPLC reagents ensures that this method can be readily implemented in most analytical laboratories.

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